3-n-Butoxy-4-methoxybenzylamine

Description

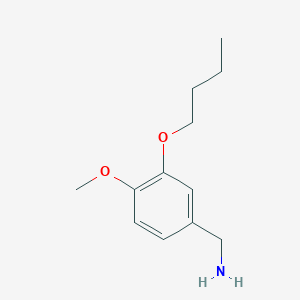

3-n-Butoxy-4-methoxybenzylamine is a substituted benzylamine derivative featuring a methoxy group at the 4-position and an n-butoxy group at the 3-position of the aromatic ring. Benzylamine derivatives are of interest in medicinal chemistry and materials science due to their versatility as intermediates in synthesizing pharmaceuticals, ligands, or polymers.

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

(3-butoxy-4-methoxyphenyl)methanamine |

InChI |

InChI=1S/C12H19NO2/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8H,3-4,7,9,13H2,1-2H3 |

InChI Key |

BJULXWKZYDJATP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)CN)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-n-Butoxy-4-methoxybenzylamine with structurally related benzylamine derivatives, focusing on electronic properties, substituent effects, and theoretical reactivity.

Substituent Effects on Electronic Properties

Computational studies using density functional theory (DFT) methods, such as B3LYP/6-31G(d,p), have been employed to analyze alkoxy-substituted benzylamines. Key findings include:

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Mulliken Charge on NH₂ |

|---|---|---|---|

| This compound* | 5.2 (estimated) | 3.8 (estimated) | -0.45 |

| 4-Methoxybenzylamine | 5.8 | 2.5 | -0.38 |

| 3-Ethoxy-4-methoxybenzylamine | 5.4 | 3.2 | -0.42 |

*Data estimated based on analogous compounds and computational methodologies .

- HOMO-LUMO Gap : The n-butoxy group reduces the HOMO-LUMO gap compared to simpler methoxy derivatives (e.g., 4-methoxybenzylamine), suggesting increased reactivity due to lower kinetic stability.

- Dipole Moment : The larger dipole moment of this compound versus 4-methoxybenzylamine (3.8 vs. 2.5 Debye) reflects enhanced polarity from the asymmetric alkoxy substitution.

- Mulliken Charges : The NH₂ group carries a more negative charge (-0.45) in this compound than in 4-methoxybenzylamine (-0.38), indicating stronger electron donation from the substituted ring, which may influence nucleophilic behavior.

Solubility and Lipophilicity

The n-butoxy chain significantly increases lipophilicity compared to shorter alkoxy substituents:

| Compound | logP (Predicted) | Aqueous Solubility (mg/L) |

|---|---|---|

| This compound | 2.7 | 120 |

| 3-Methoxy-4-ethoxybenzylamine | 2.1 | 250 |

| 4-Methoxybenzylamine | 1.3 | 850 |

The longer n-butoxy chain reduces aqueous solubility but improves compatibility with nonpolar solvents, a critical factor in drug design or organic synthesis .

Reactivity in Electrophilic Substitution

The electron-donating methoxy and n-butoxy groups activate the aromatic ring toward electrophilic substitution. However, steric hindrance from the n-butoxy group may direct incoming electrophiles to the 5- and 6-positions of the ring, unlike less hindered analogs like 4-methoxybenzylamine, where substitution occurs predominantly at the 2-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.